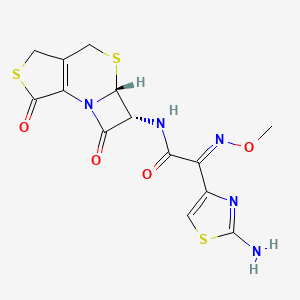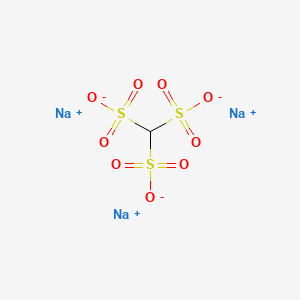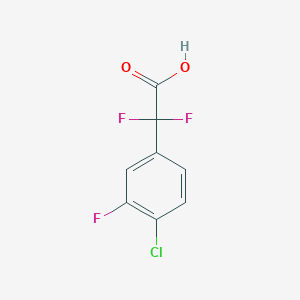
Ceftiofur Thiolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftiofur Thiolactone is a derivative of ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is particularly valued for its stability and efficacy in treating various bacterial infections in livestock.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ceftiofur Thiolactone can be synthesized through a series of chemical reactions involving the formation of a thiolactone ring. The synthesis typically starts with the preparation of a cephalosporin core, followed by the introduction of a thiolactone moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the thiolactone ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The industrial production also ensures compliance with stringent quality control standards to produce pharmaceutical-grade compounds.
Análisis De Reacciones Químicas
Types of Reactions: Ceftiofur Thiolactone undergoes various chemical reactions, including:
Oxidation: The thiolactone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolactone to thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiolactone ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiolactone ring under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiolactones.
Aplicaciones Científicas De Investigación
Ceftiofur Thiolactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its antibacterial properties and its potential use in developing new antibiotics.
Medicine: this compound is investigated for its therapeutic potential in treating bacterial infections in animals.
Industry: It is used in the formulation of veterinary pharmaceuticals and as a precursor for other bioactive compounds.
Mecanismo De Acción
Ceftiofur Thiolactone exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and ultimately the death of the bacterial cell. The thiolactone moiety enhances the stability and bioavailability of the compound, making it more effective in clinical applications.
Comparación Con Compuestos Similares
Ceftiofur: The parent compound, widely used in veterinary medicine.
Desfuroylceftiofur: A primary metabolite of ceftiofur with similar antibacterial activity.
Cefquinome: Another cephalosporin antibiotic used in veterinary medicine.
Florfenicol: An antibiotic with a different mechanism of action but used for similar indications.
Uniqueness: Ceftiofur Thiolactone is unique due to its enhanced stability and efficacy compared to its parent compound, ceftiofur. The thiolactone moiety provides additional chemical versatility, allowing for the development of novel derivatives with improved pharmacological properties.
Propiedades
Número CAS |
120882-23-7 |
|---|---|
Fórmula molecular |
C14H13N5O4S3 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-6,10-dithia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide |
InChI |
InChI=1S/C14H13N5O4S3/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-12(8)19)3-25-13(9)22/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7+/t8-,12-/m1/s1 |
Clave InChI |
CFNJWQKYNRAOLX-RWFJUVPESA-N |
SMILES isomérico |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(CS3)CSC4=O |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(CS3)CSC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)

![6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15126487.png)
![2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate](/img/structure/B15126497.png)
![[4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate](/img/structure/B15126502.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid](/img/structure/B15126512.png)


![3-[25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide](/img/structure/B15126537.png)


![N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15126571.png)
